
VT-464 racemate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
VT-464 racemate is a useful research compound. Its molecular formula is C18H17F4N3O3 and its molecular weight is 399.346. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Cancer Treatment
- Prostate Cancer : VT-464 has shown promise in clinical trials for treating metastatic castration-resistant prostate cancer. A Phase II study indicated that it effectively reduced tumor volume and demonstrated tolerability in patients previously treated with androgen receptor-targeted therapies .
- Breast Cancer : Its application extends to hormone-dependent breast cancers, where inhibition of androgen and estrogen biosynthesis may limit tumor growth .
Biochemical Studies
- Enzyme Inhibition Studies : VT-464 serves as a reference compound for studying CYP17A1 inhibitors. Its binding kinetics with CYP17A1 have been analyzed using spectroscopic methods, revealing complex interactions that are essential for understanding drug-enzyme dynamics .
Pharmacological Research
- Comparative Efficacy : Research has compared VT-464's efficacy against other CYP17A1 inhibitors like abiraterone acetate and enzalutamide. It has been noted for its greater selectivity and lower incidence of side effects related to mineralocorticoid excess compared to these agents .
Comparative Analysis with Other Compounds
Compound | FDA Approval Status | 17,20-Lyase IC50 (nM) | 17α-Hydroxylase IC50 (nM) | Selectivity Ratio |
---|---|---|---|---|
Abiraterone Acetate | Approved | 2.9–800 | 1.5–72 | 0.1-1.4 |
Galeterone | Phase III | 47–300 | N/R | N/R |
Seviteronel (VT-464) | Clinical Trials | <10 | N/R | >10 |
Clinical Trials
In a notable clinical trial involving patients with metastatic castration-resistant prostate cancer, VT-464 was administered to assess its efficacy in reducing tumor size and improving patient outcomes after prior treatments had failed. The results indicated significant reductions in tumor volume compared to control groups, suggesting a potential new line of therapy for resistant cases .
In Vitro Studies
Laboratory studies utilizing CRPC cell lines demonstrated that VT-464 effectively inhibited tumor growth and androgen receptor signaling pathways more potently than traditional therapies such as enzalutamide. These findings underscore its potential as a leading candidate in future cancer therapies targeting hormone-dependent pathways .
Properties
IUPAC Name |
1-[6,7-bis(difluoromethoxy)naphthalen-2-yl]-2-methyl-1-(2H-triazol-4-yl)propan-1-ol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17F4N3O3/c1-9(2)18(26,15-8-23-25-24-15)12-4-3-10-6-13(27-16(19)20)14(28-17(21)22)7-11(10)5-12/h3-9,16-17,26H,1-2H3,(H,23,24,25) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBRAJOQFSNYJMF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C1=CC2=CC(=C(C=C2C=C1)OC(F)F)OC(F)F)(C3=NNN=C3)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17F4N3O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.